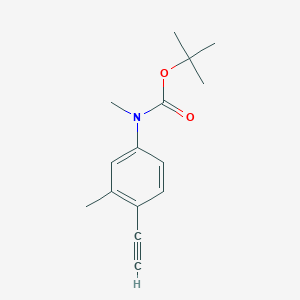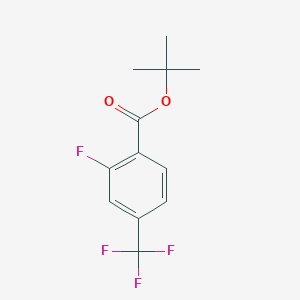
3-(3-Tert-butoxy-3-oxopropyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Tert-butoxy-3-oxopropyl)benzoic acid is a chemical compound that belongs to the class of organic acids It is characterized by the presence of a benzoic acid core with a tert-butoxy-3-oxopropyl group attached to the third carbon of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Tert-butoxy-3-oxopropyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid and tert-butyl acrylate as the primary starting materials.
Reaction Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation. A suitable solvent, such as dichloromethane, is used to dissolve the reactants. The reaction mixture is heated to a specific temperature (e.g., 60-80°C) to facilitate the esterification process.
Catalysts: A catalyst, such as a strong acid (e.g., sulfuric acid) or a Lewis acid (e.g., aluminum chloride), may be used to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 3-(3-Tert-butoxy-3-oxopropyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid core can be oxidized to form benzoic acid derivatives, such as benzene dicarboxylic acid.
Reduction: The tert-butoxy group can be reduced to form tert-butanol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and aprotic solvents are employed.
Major Products Formed:
Oxidation: Benzene dicarboxylic acid
Reduction: Tert-butanol
Substitution: Various substituted benzoic acids
Aplicaciones Científicas De Investigación
3-(3-Tert-butoxy-3-oxopropyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of enzyme inhibition and as a probe in biological assays.
Industry: It is employed in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-(3-Tert-butoxy-3-oxopropyl)benzoic acid exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparación Con Compuestos Similares
3-(3-Tert-butoxy-3-oxopropyl)benzoic acid is similar to other benzoic acid derivatives, such as:
Benzoic Acid: The simplest form, lacking the tert-butoxy-3-oxopropyl group.
Tert-Butyl Benzoate: A compound where the benzoic acid is esterified with tert-butanol.
3-(3-Hydroxy-3-oxopropyl)benzoic Acid: A related compound with a hydroxy group instead of the tert-butoxy group.
Uniqueness: The presence of the tert-butoxy-3-oxopropyl group in this compound provides unique chemical properties, such as increased stability and reactivity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
Is there anything specific you would like to know more about?
Propiedades
IUPAC Name |
3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-14(2,3)18-12(15)8-7-10-5-4-6-11(9-10)13(16)17/h4-6,9H,7-8H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLAQZSYRWWEMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC(=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-Aminoindolo[3,2,1-kl]phenoxazine](/img/structure/B8123809.png)

![3-[4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B8123816.png)
![2-Methoxyspiro[3.3]heptan-6-ol](/img/structure/B8123817.png)


![[(2R,4aR,6S,7R,8S,8aR)-8-(naphthalen-2-ylmethoxy)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B8123843.png)
![N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide;2,2,2-trifluoroacetic acid](/img/structure/B8123851.png)





